

Initial Toxicological Profile of Cyproflanilide: A Technical Guide

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Compound of Interest

Compound Name: *Cyproflanilide*

Cat. No.: *B13465277*

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Disclaimer: This document summarizes the publicly available initial toxicological data for the novel insecticide **Cyproflanilide**. As of late 2025, comprehensive mammalian toxicology data, including acute, sub-chronic, chronic, genotoxicity, and reproductive toxicity studies, are not widely available in the public domain or in regulatory assessments from major agencies like the U.S. EPA or ECHA. The primary body of research focuses on its efficacy and mode of action in target insect species. The information herein is intended for researchers, scientists, and drug development professionals and should be interpreted with a clear understanding of the current data gaps.

Executive Summary

Cyproflanilide is a novel meta-diamide insecticide developed by CAC Nantong Chemical Co. [1] It demonstrates high efficacy against a range of lepidopteran, coleopteran, and thysanopteran pests.[2] Its distinct mode of action as a GABA-gated chloride channel allosteric modulator places it in IRAC Group 30, making it a valuable tool for managing resistance to other insecticide classes.[2][3] While often described as having low mammalian toxicity, quantitative data to support this assertion, such as mammalian LD50 values, are not present in the available scientific literature.[1] This profile consolidates the existing data on its insecticidal activity and mechanism of action and clearly delineates the significant gaps in the public knowledge base regarding its mammalian toxicological profile.

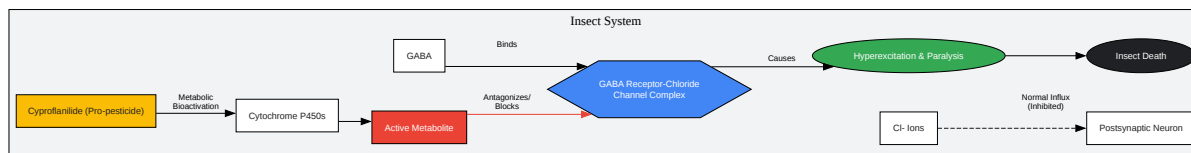
Chemical Identity

Property	Value	Source
Common Name	Cyproflanilide	
IUPAC Name	N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-3-[cyclopropylmethyl-(4-fluorobenzoyl)amino]-2-fluorobenzamide	
CAS Registry No.	2375110-88-4	
Chemical Formula	C ₂₈ H ₁₇ BrF ₁₂ N ₂ O ₂	
Molecular Weight	721.33 g/mol	
Chemical Class	Meta-diamide Insecticide	

Mechanism of Action

Cyproflanilide's primary mode of action is the allosteric modulation of γ -aminobutyric acid (GABA) gated chloride channels in insects. Unlike many other insecticides that act on GABA receptors, **Cyproflanilide** functions as an antagonist, blocking the inhibitory signals mediated by GABA. This disruption leads to the hyperexcitation of the insect's central nervous system, resulting in paralysis and eventual death.

Notably, **Cyproflanilide** is a pro-pesticide. In insects, it undergoes metabolic bioactivation via cytochrome P450-mediated N-decyclopropylmethylation to form its active metabolite, which then exerts its toxic effect on the GABA receptor. This target-site specificity and metabolic activation contribute to its high selectivity and efficacy against pests.



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Cyproflanilide's bioactivation and antagonistic action on the insect GABA receptor.

Mammalian Toxicology Profile

A comprehensive search of scientific literature and public regulatory databases did not yield quantitative data on the mammalian toxicity of **Cyproflanilide**. The University of Hertfordshire's Pesticide Properties Database (AERU) explicitly states, "Currently no data is available on its environmental fate, ecotoxicology or its impact on human health."

Data Gaps:

- **Acute Toxicity:** No oral, dermal, or inhalation LD50/LC50 values for mammalian species (e.g., rat, mouse) are publicly available.
- **Sub-chronic and Chronic Toxicity:** No data regarding No Observed Adverse Effect Levels (NOAELs) or Lowest Observed Adverse Effect Levels (LOAELs) from repeated dose studies are available. Consequently, an Acceptable Daily Intake (ADI) has not been established in the public domain.
- **Genotoxicity and Mutagenicity:** There are no available studies (e.g., Ames test, chromosome aberration test) assessing the genotoxic potential of **Cyproflanilide**.
- **Reproductive and Developmental Toxicity:** No data on the potential effects of **Cyproflanilide** on fertility, reproduction, or embryonic development are publicly available.

- ADME: Specific studies on the absorption, distribution, metabolism, and excretion of **Cyproflanilide** in mammals have not been found in the public literature.

Insecticidal Efficacy (Acute Toxicity)

Cyproflanilide has demonstrated high acute toxicity to various target insect pests. The following table summarizes key efficacy data from laboratory bioassays.

Species	Life Stage	Test Type	Endpoint	Value	Source
Chilo suppressalis (Asiatic rice borer)	3rd Instar Larvae	Topical Application	LD10	1.7 ng/larva	
			LD30	6.62 ng/larva	
			LD50	16.92 ng/larva	
Larva	Topical Application	LD50	0.122 ng/larva		
Larva	Rice-seedling dipping	LC50	0.026 mg/L		
Spodoptera frugiperda (Fall armyworm)	2nd Instar Larvae	Diet Incorporation	LC50	7.04 mg/L	

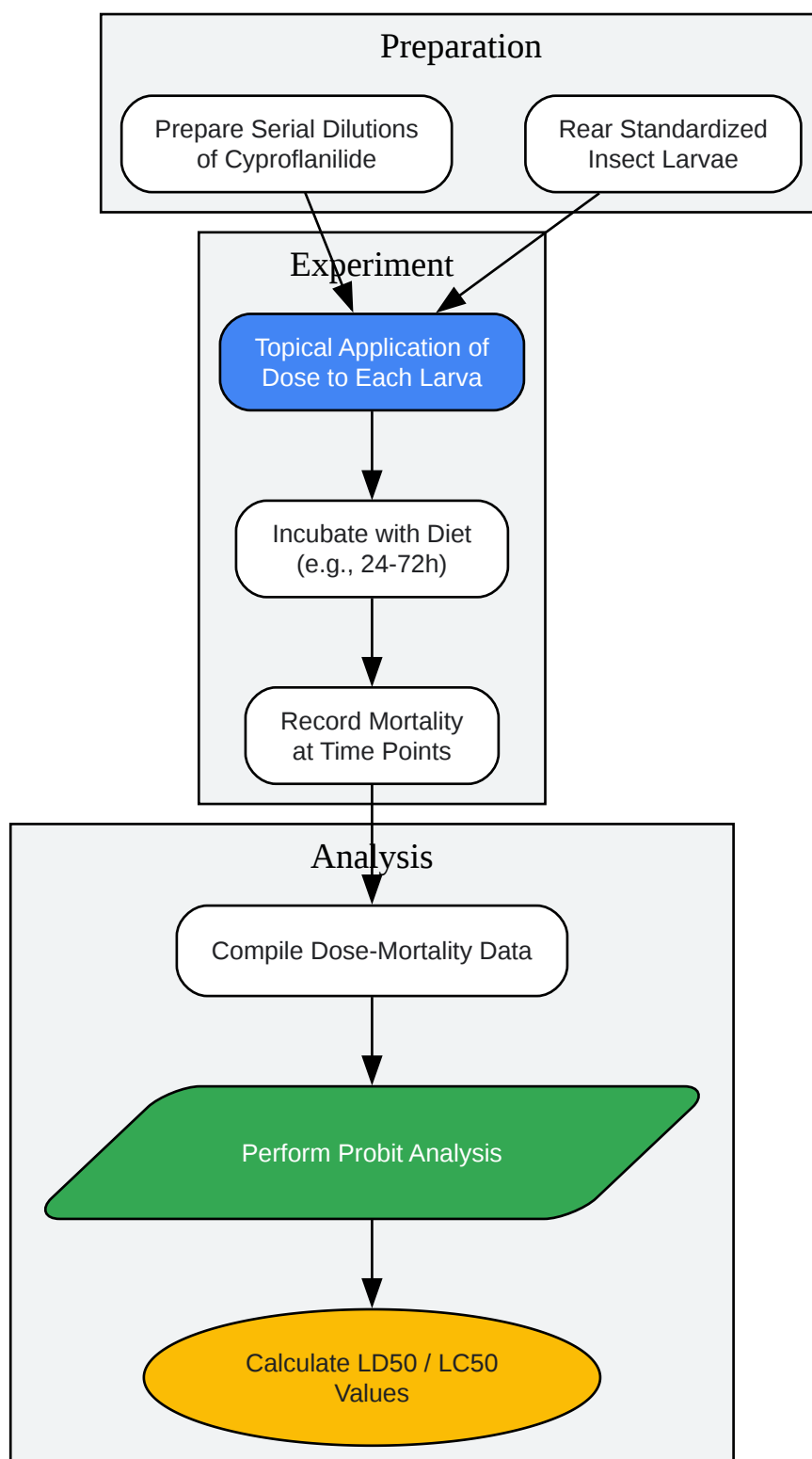
Experimental Protocols

Insect Bioassay for Acute Toxicity (Topical Application)

This protocol is a generalized representation based on methods described for testing on *Chilo suppressalis*.

- Test Substance Preparation: **Cyproflanilide** is dissolved in an appropriate solvent (e.g., acetone) to create a series of graded concentrations.

- **Insect Rearing:** Larvae of a specific instar (e.g., 3rd instar) are reared under controlled laboratory conditions (temperature, humidity, photoperiod).
- **Dose Application:** A micro-applicator is used to apply a precise volume (e.g., 0.5 μ L) of the test solution to the dorsal thorax of each larva. Control groups are treated with the solvent only.
- **Incubation:** Treated larvae are transferred to individual containers with an artificial diet and maintained under controlled conditions.
- **Mortality Assessment:** Mortality is recorded at specified time points (e.g., 24, 48, 72 hours) after application. Larvae are considered dead if they cannot move when prodded with a fine brush.
- **Data Analysis:** The dose-mortality data are subjected to probit analysis to calculate the lethal dose (LD) values, such as LD10, LD30, and LD50, along with their 95% confidence intervals.



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Generalized workflow for determining insecticidal acute toxicity (LD50/LC50).

Conclusion and Future Directions

The initial toxicological profile of **Cyproflanilide** is characterized by its well-defined mode of action as a GABA receptor antagonist in insects and its high efficacy against key agricultural pests. However, a significant and critical gap exists in the public domain regarding its toxicological effects on mammals. For a comprehensive risk assessment and to inform drug development professionals, who often screen compounds against various toxicological endpoints, the absence of data on acute mammalian toxicity, repeat-dose toxicity, genotoxicity, and reproductive effects is a major limitation. Future research and the publication of regulatory data are essential to build a complete toxicological profile and to substantiate claims of its low mammalian toxicity.

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References

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- To cite this document: BenchChem. [Initial Toxicological Profile of Cyproflanilide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13465277#initial-toxicological-profile-of-cyproflanilide]

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